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Compound of Interest

Compound Name: Remacemide

Cat. No.: B10762814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of Remacemide hydrochloride

(2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride), a neuroprotective agent and

non-competitive NMDA receptor antagonist. The following sections provide a comprehensive

overview of the chemical reactions, experimental protocols, and quantitative data associated

with its synthesis.

I. Overview of the Synthetic Strategy
The synthesis of Remacemide hydrochloride is a multi-step process commencing with

fundamental starting materials and proceeding through several key intermediates. The overall

strategy involves the construction of the core 1,2-diphenylethylamine backbone followed by the

addition of the aminoacetamide side chain. Two primary routes for the final amidation step have

been described.[1]

II. Detailed Synthesis Pathway
The synthesis can be broken down into the following sequential stages:

Stage 1: Synthesis of Acetophenone (III)

The synthesis begins with a classic Friedel-Crafts acylation of benzene (I) with acetyl chloride

(II) using aluminum chloride (AlCl₃) as a Lewis acid catalyst in a carbon disulfide (CS₂) solvent.
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[1]

Stage 2: Synthesis of 1,2-diphenyl-2-propanol (V)

The acetophenone (III) generated in the first step undergoes a Grignard reaction with

benzylmagnesium chloride (IV). This reaction forms the tertiary alcohol, 1,2-diphenyl-2-

propanol (V), and establishes the carbon skeleton of the target molecule. The reaction is

typically carried out in tetrahydrofuran (THF).[1]

Stage 3: Formation of the Amine Intermediate (VII)

The tertiary alcohol (V) is converted to the corresponding formamide (VI) through a reaction

with sodium cyanide (NaCN) and sulfuric acid in acetic acid. Subsequent hydrolysis of the

formamide (VI) with refluxing aqueous hydrochloric acid (HCl) yields the primary amine, 1,2-

diphenyl-2-propylamine (VII).[1]

Stage 4: Final Amidation and Salt Formation

Two alternative routes are reported for the final conversion of the amine intermediate (VII) to

Remacemide hydrochloride.[1]

Route A: N-Boc-Glycine Condensation The amine (VII) is condensed with N-Boc-glycine

(VIII) using a coupling agent such as dicyclohexylcarbodiimide (DCC) or via a mixed

anhydride method with triethylamine (TEA) in dichloromethane. The resulting N-Boc

protected intermediate (X) is then deprotected using HCl in refluxing methanol to afford

Remacemide hydrochloride.

Route B: Chloroacetyl Chloride Acylation Alternatively, the amine (VII) is reacted with

chloroacetyl chloride (XI) in the presence of pyridine in dichloromethane to form the

chloroacetamide intermediate (XII). This intermediate is subsequently treated with ammonia

in an ethanol/dichloromethane mixture to yield Remacemide, which is then converted to its

hydrochloride salt.

III. Visualized Synthesis Pathways
The following diagrams illustrate the described synthetic routes for Remacemide
hydrochloride.
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Figure 1: Synthesis of the 1,2-diphenyl-2-propanol intermediate.
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Figure 2: Final amidation steps to Remacemide hydrochloride.

IV. Experimental Protocols
While specific, step-by-step industrial synthesis protocols with precise quantitative data are

proprietary, the following represents a generalized laboratory-scale procedure based on the

available literature.

Stage 1: Friedel-Crafts Acylation to Acetophenone (III)

To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, cooled in an ice

bath, a solution of benzene and acetyl chloride is added dropwise.
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The reaction mixture is then allowed to warm to room temperature and stirred until the

reaction is complete (monitored by TLC or GC).

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated

hydrochloric acid.

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine,

and then dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure to yield crude acetophenone, which can be

purified by distillation.

Stage 2: Grignard Reaction to 1,2-diphenyl-2-propanol (V)

In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with

anhydrous tetrahydrofuran. A small amount of benzyl chloride is added to initiate the

Grignard reagent formation.

The remaining benzyl chloride, dissolved in THF, is added dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

The Grignard reagent is cooled, and a solution of acetophenone in anhydrous THF is added

dropwise.

The reaction mixture is stirred at room temperature and then quenched by the slow addition

of a saturated aqueous solution of ammonium chloride.

The product is extracted with ether, and the combined organic extracts are washed, dried,

and concentrated to give the crude alcohol, which can be purified by chromatography or

recrystallization.

Stage 3: Formation of 1,2-diphenyl-2-propylamine (VII)

1,2-diphenyl-2-propanol is dissolved in acetic acid, and sodium cyanide is added, followed

by the slow addition of sulfuric acid while maintaining a low temperature.
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The reaction mixture is stirred until the formation of the formamide is complete.

The mixture is then diluted with water and extracted. The organic extracts are washed, dried,

and concentrated.

The crude formamide is hydrolyzed by refluxing with aqueous hydrochloric acid.

After cooling, the reaction mixture is made basic, and the amine is extracted. The combined

organic layers are dried and concentrated to give the crude amine.

Stage 4, Route B: Synthesis of Remacemide via Chloroacetamide

To a solution of 1,2-diphenyl-2-propylamine and pyridine in dichloromethane, chloroacetyl

chloride is added dropwise at low temperature.

The reaction is stirred until completion, then washed with dilute acid, water, and brine. The

organic layer is dried and concentrated.

The resulting chloroacetamide is dissolved in a mixture of ethanol and dichloromethane and

treated with a solution of ammonia.

The reaction is stirred in a sealed vessel until the substitution is complete.

The solvent is evaporated, and the residue is taken up in a suitable solvent and treated with

HCl (gas or solution) to precipitate Remacemide hydrochloride. The product is collected by

filtration and dried.

V. Quantitative Data Summary
Detailed quantitative data for each step of the Remacemide hydrochloride synthesis is not

readily available in the public domain. The following table provides a general overview of the

expected inputs and outputs for each reaction stage based on the described chemistry. Yields

are highly dependent on the specific reaction conditions and scale.
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Reaction
Stage

Starting
Materials

Key Reagents
& Solvents

Product
Reported Yield
(%)

1. Friedel-Crafts

Acylation

Benzene, Acetyl

Chloride
AlCl₃, CS₂ Acetophenone Not Specified

2. Grignard

Reaction

Acetophenone,

Benzyl Chloride,

Mg

THF
1,2-diphenyl-2-

propanol
Not Specified

3. Amine

Formation

1,2-diphenyl-2-

propanol

NaCN, H₂SO₄,

Acetic Acid, HCl

1,2-diphenyl-2-

propylamine
Not Specified

4a. Amidation

(Route A)

1,2-diphenyl-2-

propylamine, N-

Boc-glycine

DCC or Mixed

Anhydride, TEA,

DCM, HCl,

Methanol

Remacemide

Hydrochloride
Not Specified

4b. Amidation

(Route B)

1,2-diphenyl-2-

propylamine,

Chloroacetyl

Chloride

Pyridine, DCM,

NH₃, Ethanol

Remacemide

Hydrochloride
Not Specified

Note: The lack of specific yield data in the cited literature prevents a detailed quantitative

analysis. The provided information is based on the described synthetic transformations.

VI. Conclusion
The synthesis of Remacemide hydrochloride is a well-established multi-step process that

relies on fundamental organic reactions. The pathway offers flexibility in the final amidation

step, allowing for different strategic approaches to the final product. While the overall synthetic

route is clear, further optimization of each step would be necessary to develop a high-yielding

and scalable process for industrial production. The information presented in this guide provides

a solid foundation for researchers and professionals involved in the development and synthesis

of this and related pharmaceutical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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